MuRF1-IN-1: A Technical Guide to its Mechanism of Action in Muscle Cells
MuRF1-IN-1: A Technical Guide to its Mechanism of Action in Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of MuRF1-IN-1, a small molecule inhibitor of the E3 ubiquitin ligase Muscle RING Finger 1 (MuRF1). MuRF1 is a critical mediator of muscle atrophy, making it a key therapeutic target for muscle wasting conditions. This document details the molecular interactions, cellular effects, and the experimental basis for the characterization of MuRF1-IN-1, presenting quantitative data, experimental protocols, and visual representations of its mechanism.
Core Mechanism of Action
MuRF1-IN-1, also identified as EMBL chemical core ID#704946 and MyoMed-205, is a novel compound designed to interfere with the function of MuRF1 in skeletal muscle cells.[1][2] Its primary mechanism of action is the inhibition of the protein-protein interaction between MuRF1 and its substrate, the giant sarcomeric protein titin.[1][3] By disrupting this interaction, MuRF1-IN-1 prevents the subsequent ubiquitination and degradation of key myofibrillar proteins, thereby mitigating muscle atrophy.[1] Furthermore, MuRF1-IN-1 has been shown to inhibit the E3 ligase activity of MuRF1, further preventing the tagging of proteins for proteasomal degradation.
Quantitative Data Summary
The following tables summarize the available quantitative data for MuRF1-IN-1, providing key metrics for its inhibitory activity and efficacy in cellular and animal models of muscle atrophy.
Table 1: In Vitro Inhibitory Activity of MuRF1-IN-1
| Parameter | Value | Assay Method | Reference |
| IC50 (MuRF1-Titin Interaction) | < 25 µM | AlphaScreen | |
| MuRF1 E3 Ligase Activity | Inhibitory | In Vitro Ubiquitination Assay |
Table 2: Cellular Efficacy of MuRF1-IN-1 in Dexamethasone-Induced Myotube Atrophy
| Parameter | Concentration | Effect | Cell Line | Reference |
| MuRF1 mRNA Expression | 10 µM | Attenuated dexamethasone-induced increase | C2C12 myotubes | |
| Myofiber Atrophy | 10 µM | Prevented | C2C12 myotubes | |
| Cytotoxicity | Increasing concentrations | Low | C2C12 myoblasts and myocytes |
Table 3: In Vivo Efficacy of MyoMed-205 (MuRF1-IN-1) in a Rat Model of HFpEF
| Parameter | Treatment | Effect | Animal Model | Reference |
| MuRF1 Protein Levels | MyoMed-205 | Numerically decreased upregulation | ZSF1-HFpEF rats | |
| Myostatin (GDF8) Levels | MyoMed-205 | Significantly reduced upregulation | ZSF1-HFpEF rats | |
| Muscle Fiber Cross-Sectional Area (CSA) | MyoMed-205 | Anti-atrophic effects observed in soleus and EDL muscles | ZSF1-HFpEF rats |
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the MuRF1 signaling pathway, the mechanism of action of MuRF1-IN-1, and a typical experimental workflow for its characterization.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of MuRF1-IN-1.
AlphaScreen Assay for MuRF1-Titin Interaction
This protocol is based on the methodology used to identify inhibitors of the MuRF1-titin interaction.
Objective: To quantify the interaction between MuRF1 and titin and to screen for small molecule inhibitors.
Materials:
-
GST-tagged MuRF1 and His6-tagged titin A168-170 fragments.
-
Glutathione donor beads and Nickel chelate (Ni-NTA) acceptor beads.
-
Screening buffer (PBS, 1 mM DTT, 0.05% Tween 20).
-
Test compounds (e.g., MuRF1-IN-1) dissolved in DMSO.
-
384-well white opaque microplates.
-
EnVision™ plate reader or similar instrument capable of AlphaScreen detection.
Procedure:
-
Prepare a reaction mixture containing 125 nM GST-MuRF1 and 250 nM His-titin in screening buffer.
-
Add test compounds at desired concentrations (e.g., for an 11-point titration, start at 200 µM with 1:1 serial dilutions). For control wells, add an equivalent volume of DMSO.
-
Incubate the mixture for 60 minutes at room temperature to allow for protein-protein interaction and compound binding.
-
Add 5 µg/mL of both glutathione-coated donor beads and Ni-NTA-coated acceptor beads to the reaction mixture.
-
Incubate for an additional 60 minutes at room temperature in the dark to allow for bead-protein binding.
-
Read the AlphaScreen signal using an EnVision™ plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro MuRF1 E3 Ligase (Autoubiquitination) Assay
This protocol is adapted from methods used to assess the E3 ligase activity of MuRF1.
Objective: To determine the effect of MuRF1-IN-1 on the E3 ubiquitin ligase activity of MuRF1.
Materials:
-
Recombinant human E1 activating enzyme (UBE1).
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5c).
-
Recombinant human MuRF1.
-
Human ubiquitin.
-
ATP.
-
Ubiquitination reaction buffer.
-
Test compounds (e.g., MuRF1-IN-1) dissolved in DMSO.
-
SDS-PAGE gels and Western blotting reagents.
-
Anti-ubiquitin antibody.
Procedure:
-
Prepare a reaction mixture containing 75 nM UBE1, 1 µM UbcH5c, 100 µM ubiquitin, and 4 mM ATP in ubiquitination reaction buffer.
-
Add recombinant MuRF1 to the reaction mixture.
-
Add the test compound at various concentrations. For control wells, add an equivalent volume of DMSO.
-
Initiate the reaction by adding ATP and incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-ubiquitin antibody to detect polyubiquitin chains on MuRF1 (autoubiquitination).
-
Data Analysis: Quantify the intensity of the high molecular weight ubiquitin smear for each condition to determine the extent of inhibition.
Dexamethasone-Induced C2C12 Myotube Atrophy Assay
This protocol is a standard method to induce muscle cell atrophy in vitro and to test the efficacy of potential therapeutics.
Objective: To evaluate the ability of MuRF1-IN-1 to prevent glucocorticoid-induced muscle cell atrophy.
Materials:
-
C2C12 myoblasts.
-
Growth medium (DMEM with 10% FBS).
-
Differentiation medium (DMEM with 2% horse serum).
-
Dexamethasone.
-
MuRF1-IN-1.
-
Phosphate-buffered saline (PBS).
-
Fixation and staining reagents for microscopy (e.g., paraformaldehyde and hematoxylin and eosin).
-
Microscope with imaging software.
-
Reagents for RNA extraction and qPCR, or protein extraction and Western blotting.
Procedure:
-
Culture C2C12 myoblasts in growth medium until they reach confluence.
-
Induce differentiation into myotubes by switching to differentiation medium for 4-6 days.
-
Pre-treat the differentiated myotubes with MuRF1-IN-1 at various concentrations (e.g., 0.1 µM and 10 µM) for 2 hours.
-
Induce atrophy by adding dexamethasone (e.g., 1-10 µM) to the medium and incubate for 24-48 hours.
-
For morphological analysis:
-
Wash the myotubes with PBS, fix, and stain them.
-
Capture images using a microscope.
-
Measure the diameter of at least 100 myotubes per condition using imaging software.
-
-
For molecular analysis:
-
Harvest the cells for RNA or protein extraction.
-
Analyze MuRF1 mRNA expression by qPCR or MuRF1 protein levels by Western blot.
-
-
Data Analysis: Compare the myotube diameters and molecular markers between the different treatment groups (control, dexamethasone alone, and dexamethasone with MuRF1-IN-1).
Conclusion
MuRF1-IN-1 represents a promising therapeutic candidate for the treatment of muscle wasting diseases. Its dual mechanism of inhibiting both the MuRF1-titin interaction and the E3 ligase activity of MuRF1 provides a robust approach to preventing the degradation of myofibrillar proteins. The data presented in this guide, along with the detailed experimental protocols, offer a comprehensive resource for researchers and drug developers working to advance novel therapies for muscle atrophy. Further investigation into the in vivo efficacy and safety profile of MuRF1-IN-1 and its analogs is warranted to translate these preclinical findings into clinical applications.
References
- 1. Small‐molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MyoMed-205 (MyoMed205) | MuRF1 (TRIM63) inhibitor | Probechem Biochemicals [probechem.com]
- 3. Muscle-specific RING finger-1 interacts with titin to regulate sarcomeric M-line and thick filament structure and may have nuclear functions via its interaction with glucocorticoid modulatory element binding protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
